

Spectroscopic Data for 1-(4-Fluorophenyl)guanidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Fluorophenyl)guanidine**

Cat. No.: **B1348145**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **1-(4-Fluorophenyl)guanidine**. Due to a lack of publicly available experimental spectra for this specific compound, this document primarily presents predicted data, supplemented with information from structurally similar compounds to offer a comprehensive analytical profile. This guide is intended to support researchers in the identification and characterization of **1-(4-Fluorophenyl)guanidine**.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1-(4-Fluorophenyl)guanidine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Atom No.	Predicted Chemical Shift (ppm)	Multiplicity
Phenyl-H (ortho to F)	7.1 - 7.3	m
Phenyl-H (meta to F)	7.0 - 7.2	m
Guanidino-NH	6.8 - 7.5	br s

Disclaimer: This is a predicted spectrum and actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Expected Chemical Shift Range (ppm)
C=N (Guanidino)	155 - 165
C-F (Phenyl)	158 - 165 (d, $^1\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz)
C-N (Phenyl)	135 - 145
CH (Phenyl, ortho to F)	118 - 125 (d, $^2\text{J}_{\text{CF}} \approx 20\text{-}25$ Hz)
CH (Phenyl, meta to F)	114 - 117 (d, $^3\text{J}_{\text{CF}} \approx 5\text{-}10$ Hz)

Note: The chemical shift ranges and coupling constants are estimations based on data for structurally similar compounds, such as 2-(4-fluorophenyl)pyridine and other substituted guanidines.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber Range (cm^{-1})	Vibration Mode
N-H (Guanidino)	3100 - 3500	Stretching
C=N (Guanidino)	1630 - 1680	Stretching
C-N	1250 - 1350	Stretching
C-F (Aromatic)	1100 - 1250	Stretching
Aromatic C-H	3000 - 3100	Stretching
Aromatic C=C	1450 - 1600	Stretching

Note: These are general expected ranges for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	154.07750
[M+Na] ⁺	176.05944
[M-H] ⁻	152.06294
[M+NH ₄] ⁺	171.10404
[M+K] ⁺	192.03338
[M] ⁺	153.06967

Data sourced from PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory practices for similar organic compounds.

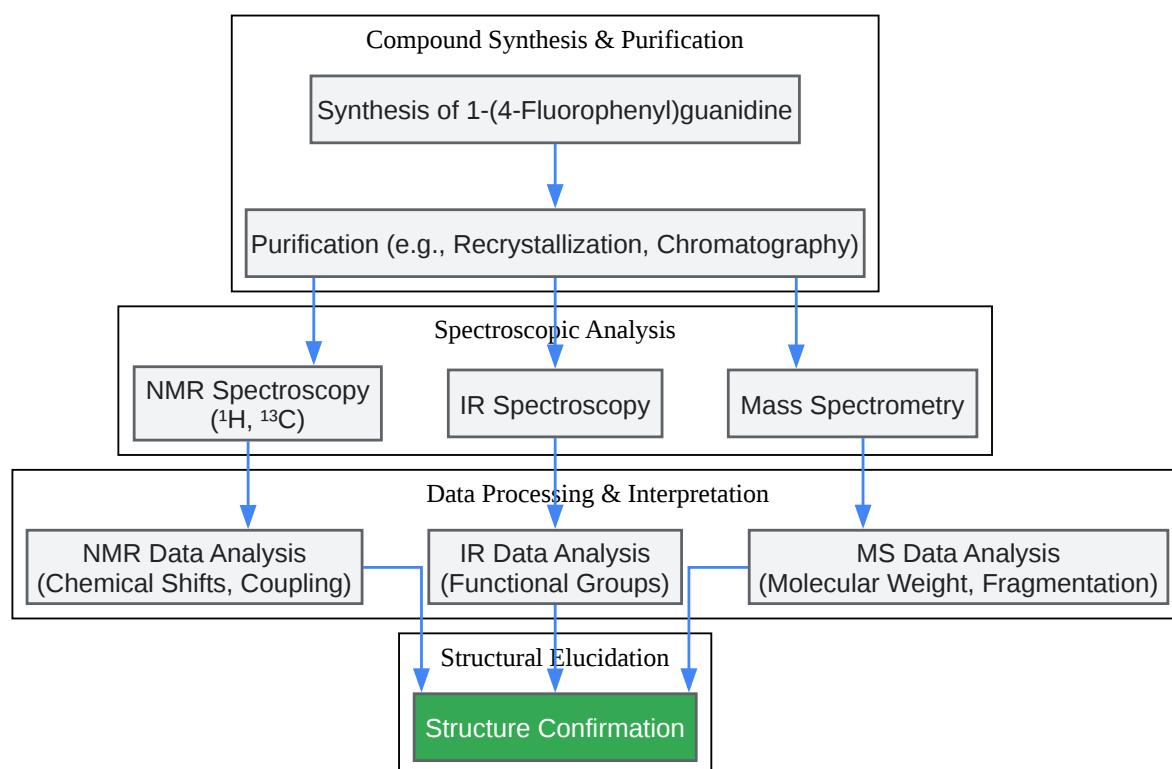
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Fluorophenyl)guanidine** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Reference the spectrum to the solvent peak.

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the spectrum of the sample over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.


Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:

- Introduce the sample solution into the ion source.
- Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
- The resulting spectrum will show the mass-to-charge ratio (m/z) of the detected ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-(4-Fluorophenyl)guanidine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-(4-fluorophenyl)guanidine carbonate (C7H8FN3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Data for 1-(4-Fluorophenyl)guanidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348145#spectroscopic-data-for-1-4-fluorophenyl-guanidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com